molecular formula C13H18BrN3O2 B7877816 1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine

Cat. No.: B7877816
M. Wt: 328.20 g/mol
InChI Key: FTVTUUXYBNBYIV-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with an isopropyl group

Preparation Methods

The synthesis of 1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine typically involves a multi-step process. One common synthetic route starts with the nitration of 4-bromoaniline to produce 4-bromo-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 4-isopropylpiperazine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups play a crucial role in its binding affinity and specificity towards these targets. The piperazine ring provides a scaffold that can be further modified to enhance its pharmacological properties.

Comparison with Similar Compounds

1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine can be compared with other similar compounds, such as:

    1-(4-Chloro-2-nitrophenyl)-4-isopropylpiperazine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group, which can influence its steric properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(14)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVTUUXYBNBYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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